molecular formula C22H19Cl2NO5 B11586730 Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate CAS No. 438531-39-6

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate

Cat. No.: B11586730
CAS No.: 438531-39-6
M. Wt: 448.3 g/mol
InChI Key: UZLQKPWMRBVAEZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the furan and benzoate intermediates. The key steps include:

    Preparation of 2,4-dichlorophenoxy methyl furan: This involves the reaction of 2,4-dichlorophenol with furan-2-carbaldehyde in the presence of a base.

    Formation of the benzoate intermediate: This step involves the reaction of 4-aminobenzoic acid with the furan intermediate under acidic conditions.

    Esterification: The final step involves the esterification of the benzoate intermediate with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups on the aromatic ring can be reduced to amines.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-aminobenzoate: Similar structure but lacks the furan ring.

    2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenoxy group but lacks the benzoate and furan components.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the benzoate and dichlorophenoxy groups.

Uniqueness

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate is unique due to its combination of aromatic, furan, and benzoate structures, which confer distinct chemical and biological properties

Properties

CAS No.

438531-39-6

Molecular Formula

C22H19Cl2NO5

Molecular Weight

448.3 g/mol

IUPAC Name

propan-2-yl 4-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C22H19Cl2NO5/c1-13(2)29-22(27)14-3-6-16(7-4-14)25-21(26)20-10-8-17(30-20)12-28-19-9-5-15(23)11-18(19)24/h3-11,13H,12H2,1-2H3,(H,25,26)

InChI Key

UZLQKPWMRBVAEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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